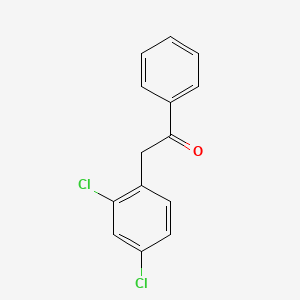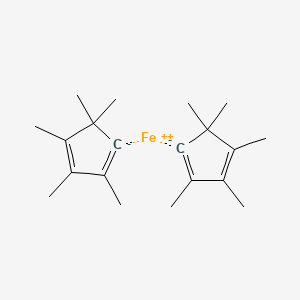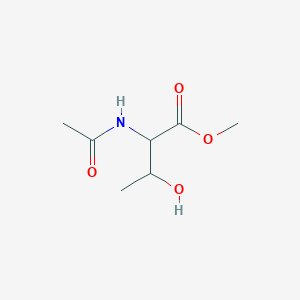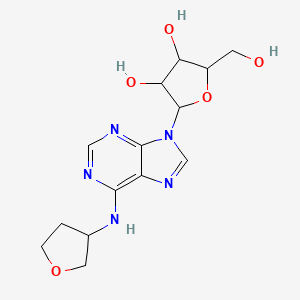
Maleimido-mono-amide-DOTA
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Maleimido-mono-amide-DOTA is a bifunctional chelating agent widely used in the synthesis of antibody-drug conjugates (ADCs) and radiopharmaceuticals. It is composed of a maleimide group and a DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid) moiety, which allows it to form stable complexes with various metal ions. This compound is particularly valued for its ability to form strong covalent bonds with thiol groups, making it an essential tool in targeted drug delivery and molecular imaging .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Maleimido-mono-amide-DOTA typically involves the reaction of DOTA with maleimide under controlled conditions. The process begins with the activation of DOTA, followed by its conjugation with maleimide to form the final product. The reaction is usually carried out in an aqueous medium at a pH of around 8.0 and room temperature to ensure optimal yield and purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced purification techniques to ensure the final product meets stringent quality standards. The compound is often produced in batch reactors, followed by purification through techniques such as high-performance liquid chromatography (HPLC) and lyophilization .
Analyse Des Réactions Chimiques
Types of Reactions
Maleimido-mono-amide-DOTA primarily undergoes substitution reactions, particularly with thiol groups. This reaction is highly specific and occurs under mild conditions, making it suitable for conjugation with various biomolecules .
Common Reagents and Conditions
The most common reagents used in reactions involving this compound are thiol-containing compounds. The reactions are typically carried out in aqueous solutions at neutral to slightly basic pH (around 7.0 to 8.0) and room temperature .
Major Products Formed
The major products formed from reactions involving this compound are thiol-conjugated biomolecules. These conjugates are used in various applications, including targeted drug delivery and molecular imaging .
Applications De Recherche Scientifique
Mécanisme D'action
Maleimido-mono-amide-DOTA exerts its effects through its ability to form stable complexes with metal ions and covalent bonds with thiol groups. The maleimide group reacts specifically with free sulfhydryl groups, while the DOTA moiety chelates metal ions. This dual functionality allows for precise targeting and delivery of therapeutic agents and imaging probes .
Comparaison Avec Des Composés Similaires
Maleimido-mono-amide-DOTA is often compared with other bifunctional chelating agents such as:
Azido-mono-amide-DOTA: Similar in structure but contains an azido group instead of a maleimide group.
4-Aminobutyl-DOTA: Contains an amino group and is used for conjugation with carboxyl groups.
p-SCN-Bn-DTPA: Another bifunctional chelator used for labeling antibodies and peptides with metal ions.
This compound is unique due to its high specificity for thiol groups and its ability to form stable complexes with a wide range of metal ions, making it highly versatile in various scientific and industrial applications .
Propriétés
Formule moléculaire |
C22H35F6N6O9P |
|---|---|
Poids moléculaire |
672.5 g/mol |
Nom IUPAC |
2-[4,7-bis(carboxymethyl)-10-[2-[2-(2,5-dioxopyrrol-1-yl)ethylamino]-2-oxoethyl]-1,4,7-triaza-10-azoniacyclododec-1-yl]acetic acid;hexafluorophosphate |
InChI |
InChI=1S/C22H34N6O9.F6P/c29-17(23-3-4-28-18(30)1-2-19(28)31)13-24-5-7-25(14-20(32)33)9-11-27(16-22(36)37)12-10-26(8-6-24)15-21(34)35;1-7(2,3,4,5)6/h1-2H,3-16H2,(H,23,29)(H,32,33)(H,34,35)(H,36,37);/q;-1/p+1 |
Clé InChI |
NOQSJCVIESTLJJ-UHFFFAOYSA-O |
SMILES canonique |
C1CN(CCN(CCN(CC[NH+]1CC(=O)NCCN2C(=O)C=CC2=O)CC(=O)O)CC(=O)O)CC(=O)O.F[P-](F)(F)(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[(1R,2R)-2-Amino-1,2-diphenylethyl]-N'-[(R)-1-(1-naphthalenyl)ethyl]thiourea](/img/structure/B13387558.png)


![Sodium;6-[[3-(2,6-dichlorophenyl)-5-methyl-1,2-oxazole-4-carbonyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate;hydrate](/img/structure/B13387579.png)



![17-ethynyl-13-methyl-2,3,6,7,8,9,10,11,12,14,15,16-dodecahydro-1H-cyclopenta[a]phenanthren-17-ol](/img/structure/B13387599.png)
![(1S,4S)-2-(2-methoxyethyl)-2,5-diazabicyclo[2.2.1]heptane dihydrochloride](/img/structure/B13387600.png)
![[7-(Acetyloxymethyl)-5,6-dihydroxy-3,11,11,14-tetramethyl-15-oxo-4-tetracyclo[7.5.1.01,5.010,12]pentadeca-2,7-dienyl] deca-2,4-dienoate](/img/structure/B13387601.png)
![(4S)-5-amino-4-[[(2S)-1-[(2S)-1-[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S,3S)-2-[2-[(3S)-6-amino-1-[(2S)-1-[(2S)-2-[[(2S)-4-amino-2-[[(2R)-2-[[(2S,3S)-2-[[(2S)-6-amino-2-[[(2S)-1-[(2S)-4-amino-2-[[2-[[(2S)-2-[[2-[[2-[[(2S,3R)-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-3-carboxy-2-[[(2S)-3-carboxy-2-[[(2S)-2-[2-[(2S)-1-hydroxy-3-oxopropan-2-yl]hydrazinyl]-3-methylbutanoyl]amino]propanoyl]amino]propanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-phenylpropanoyl]amino]propanoyl]amino]hexanoyl]amino]-3-hydroxypropanoyl]amino]-4-methylpentanoyl]amino]acetyl]amino]-3-carboxypropanoyl]amino]-3-hydroxybutanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-4-methylpentanoyl]amino]-5-oxopentanoyl]amino]-3-methylpentanoyl]amino]acetyl]amino]acetyl]amino]-3-hydroxypropanoyl]amino]acetyl]amino]-4-oxobutanoyl]pyrrolidine-2-carbonyl]amino]hexanoyl]amino]-3-hydroxybutanoyl]amino]propanoyl]amino]-4-oxobutanoyl]amino]-3-methylbutanoyl]pyrrolidin-2-yl]-1,2,6-trioxohexan-3-yl]hydrazinyl]-3-hydroxybutanoyl]amino]-3-methylbutanoyl]pyrrolidine-2-carbonyl]amino]-4-methylsulfanylbutanoyl]amino]-5-carbamimidamidopentanoyl]amino]-4-methylpentanoyl]amino]-5-carbamimidamidopentanoyl]amino]hexanoyl]amino]-4-methylpentanoyl]pyrrolidine-2-carbonyl]amino]-3-carboxypropanoyl]amino]-3-hydroxypropanoyl]amino]-3-phenylpropanoyl]amino]-3-phenylpropanoyl]amino]hexanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]-5-oxopentanoic acid](/img/structure/B13387608.png)


